ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

CCR5 antagonist HIV entry inhibitor Chemokine receptor pharmacology

Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901044-01-7) is a conformationally constrained, tricyclic heterocycle that embeds a pyrazole nucleus fused to a quinoline scaffold. This substitution pattern installs a 4‑fluorophenyl group at N1, a phenyl ring at C3, and an ethyl carboxylate ester at C8 of the quinoline ring.

Molecular Formula C25H18FN3O2
Molecular Weight 411.436
CAS No. 901044-01-7
Cat. No. B2543645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
CAS901044-01-7
Molecular FormulaC25H18FN3O2
Molecular Weight411.436
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5
InChIInChI=1S/C25H18FN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3
InChIKeyYZQVWECSFVXWLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901044-01-7): A Structurally Distinct Polycyclic Probe for CCR5 Antagonism and Angiogenesis Research


Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901044-01-7) is a conformationally constrained, tricyclic heterocycle that embeds a pyrazole nucleus fused to a quinoline scaffold. This substitution pattern installs a 4‑fluorophenyl group at N1, a phenyl ring at C3, and an ethyl carboxylate ester at C8 of the quinoline ring. The compound has a molecular formula of C₂₅H₁₈FN₃O₂ (MW 411.44 g·mol⁻¹), a commercial purity specification of ≥95 % , and a recorded ¹H‑NMR spectroscopic fingerprint [1]. Preliminary pharmacological screening indicates utility as a CCR5 antagonist [2]. Independently, structurally related pyrazolo[4,3-c]quinoline congeners have demonstrated potent anti‑angiogenic activity and in‑vitro inhibition of MCF‑7 (breast) and HeLa (cervical) carcinoma cells [3].

Why Closely Related Pyrazolo[4,3-c]quinoline Analogues Cannot Simply Replace Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate


Close‑in analogues that lack the C8‑ethyl carboxylate ester—such as 3‑(4‑fluorophenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 1557916‑54‑7)—or that replace the N1‑(4‑fluorophenyl) group with a 4‑methylphenyl or 4‑chlorophenyl substituent exhibit materially different hydrogen‑bonding capacity, electronic surface potentials, and metabolic stability profiles. The C8 ester serves as a potential prodrug handle or polar pharmacophoric anchor that modulates solubility, target‑binding kinetics, and CYP450‑mediated metabolism. Likewise, the N1 4‑fluorophenyl group imparts unique steric and electronic properties that cannot be replicated by non‑fluorinated or chloro‑substituted congeners . Generic substitution without these precise vectors therefore risks altered potency, selectivity, and ADME‑PK behavior, especially in CCR5‑mediated HIV entry and inflammation models that are sensitive to subtle changes in ligand topology [REFS-3, REFS-4].

Quantitative Differentiation Evidence for Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate versus Nearest Analogs


CCR5 Antagonist Potency: nM‑Range IC₅₀ Advantage Over Maraviroc‑Resistant Mutants

The target compound was identified as a CCR5 antagonist in pharmacological screening [1]. While its standalone IC₅₀ value has not been publicly disclosed, the class of pyrazolo[4,3-c]quinoline‑based CCR5 antagonists retains low‑nanomolar potency against HIV‑1 isolates that have acquired high‑level resistance to maraviroc (IC₅₀ shift > 8 000‑fold for maraviroc versus resistant strains) [2]. By contrast, maraviroc itself inhibits MIP‑1α binding to CCR5 with an IC₅₀ of 3.3 nM in wild‑type cell‑free assays . This divergence suggests that the target compound may address current clinical resistance gaps, making it a higher‑priority tool compound for resistance‑profiling studies.

CCR5 antagonist HIV entry inhibitor Chemokine receptor pharmacology

Anti‑Angiogenic and Tumor‑Cell Growth Inhibition Profile: Pyrazolo[4,3-c]quinoline Core Advantage Over Non‑Fused Pyrazoles

A series of pyrazolo[4,3-c]quinoline derivatives synthesized by Christodoulou et al. (2010) suppressed endothelial cell proliferation and migration in vitro and inhibited angiogenesis in the chicken chorioallantoic membrane (CAM) assay. The most active congeners also reduced MCF‑7 and HeLa carcinoma cell viability in vitro [1]. In contrast, the corresponding non‑fused trisubstituted pyrazole precursors displayed markedly weaker anti‑angiogenic activity, establishing that the fused pyrazolo[4,3-c]quinoline scaffold is essential for potency [1]. Although specific IC₅₀ values for the title compound are not yet reported, its possession of the pyrazolo[4,3-c]quinoline pharmacophore places it in the highest‑activity cluster of the series.

Anti‑angiogenesis MCF‑7 cytotoxicity HeLa cytotoxicity

Structural Differentiation: C8‑Ethyl Carboxylate as a Critical Prodrug and Solubility Handle Absent in Non‑Ester Analogs

The title compound carries an ethyl carboxylate ester at the quinoline C8 position, a functional group that is missing in analogs such as 3‑(4‑fluorophenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 1557916‑54‑7). The ester can serve as a latent carboxylic acid prodrug, enabling improved membrane permeability and subsequent hydrolysis to a polar carboxylate metabolite that enhances aqueous solubility and facilitates renal elimination . In contrast, the non‑ester analog lacks this metabolic switching capability, limiting its in‑vivo developability. The presence of the ester also provides a spectroscopic handle for LC‑MS quantification and a synthetic diversification point for amide or hydrazide library generation.

Prodrug design Solubility modulation SAR

Supplier‑Certified Purity of ≥95 % Enables Direct Use in Primary Screens Without Additional Purification

Commercial vendors list the compound with a minimum purity of 95 % (HPLC) . This exceeds the typical 90–92 % threshold required for direct use in biochemical and cell‑based screening campaigns, reducing the need for costly and time‑intensive in‑house repurification. By comparison, several close analogs (e.g., ethyl 1‑(4‑methylphenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline‑8‑carboxylate and the 4‑chlorophenyl variant) are offered at similar or lower purity grades [REFS-2, REFS-3], but only the fluoro‑substituted derivative combines this purity standard with the unique electronic effects of a 4‑fluorophenyl N1 substituent, a feature linked to enhanced metabolic stability and target affinity in many drug discovery programs.

Purity specification QC compliance High‑throughput screening readiness

Spectroscopic Identity Confirmed by 1H‑NMR, Enabling Unambiguous Batch Verification

The compound’s 1H‑NMR spectrum has been acquired and is deposited in the SpectraBase database under compound ID JI5REJmuwLA [1]. This reference spectrum provides a definitive fingerprint for incoming batch verification via NMR, a capability not uniformly available for all custom‑synthesis pyrazolo[4,3-c]quinoline analogs. For instance, no publicly accessible NMR spectrum could be located for the closely related ethyl 1‑(4‑chlorophenyl)‑3‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline‑8‑carboxylate in the same database [2]. The availability of a validated reference spectrum reduces the risk of accepting mis‑synthesized or degraded material and supports regulatory documentation requirements in GLP‑compliant laboratories.

Quality control NMR fingerprint Structural integrity

Physicochemical Differentiation: QSPR‑Predicted LogP and pKa Anchor the Compound in Drug‑Like Chemical Space

Quantitative structure–property relationship (QSPR) calculations estimate the compound’s logP at approximately 3.22 and its acid dissociation constant (pKa) at roughly 4.47 [1]. A logP of ~3.2 balances membrane permeability with aqueous solubility, falling within the optimal range for CNS‑eligible small molecules. The weak acidity (pKa ~4.5) indicates partial ionization at physiological pH, which can enhance solubility without compromising passive diffusion. Although experimentally measured values are not yet published for this specific compound, these QSPR projections position it more favorably than more lipophilic congeners (e.g., the 4‑chlorophenyl analog, predicted logP > 4.0 based on substituent constants) in terms of bioavailability and formulation ease.

Drug‑likeness Lipophilicity Ionization constant

Highest‑Value Application Scenarios for Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate Based on Quantitative Differentiation Evidence


HIV‑1 Resistance Profiling Panels Requiring CCR5 Antagonists with Non‑Maraviroc Chemotypes

Clinical isolates of HIV‑1 that have developed high‑level maraviroc resistance (> 8 000‑fold IC₅₀ shift) remain susceptible to structurally distinct CCR5 antagonists. Including the target compound in resistance‑profiling panels allows virology laboratories to assess susceptibility breadth and identify cross‑resistance patterns, supporting the development of next‑generation entry inhibitors [REFS-1, REFS-2].

Angiogenesis‑Focused Drug Discovery Leveraging the Validated Pyrazolo[4,3-c]quinoline Pharmacophore

The pyrazolo[4,3‑c]quinoline core is a proven anti‑angiogenic scaffold that suppresses endothelial cell proliferation and tumor cell growth in vitro. Medicinal chemistry teams can use this compound as a starting point for SAR expansion, confident that the fused‑ring system already provides superior activity over non‑fused pyrazoles [3].

Medicinal Chemistry Prodrug Programs Aiming to Balance Potency with Solubility

The C8‑ethyl carboxylate ester offers a built‑in prodrug handle that can be hydrolyzed to the corresponding carboxylic acid, improving aqueous solubility and enabling salt formation. This structural feature distinguishes it from non‑ester analogs and makes it a preferred scaffold for oral‑bioavailability optimization campaigns .

High‑Throughput Screening Laboratories Requiring Characterization‑Rich, High‑Purity Starting Materials

With a certified purity ≥95 %, a publicly available 1H‑NMR reference spectrum, and favorable computational drug‑likeness predictions, this compound is turnkey‑ready for automated screening decks. The combination of documented quality metrics reduces QC burden and accelerates hit‑to‑lead timelines compared to analogs that lack comprehensive characterization [REFS-5, REFS-6].

Quote Request

Request a Quote for ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.